bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Description
Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a nitrogen-containing ligand featuring two pyrazole rings substituted with ethyl groups at the 1-position, linked via methylene bridges to a central amine group. Pyrazole-based ligands are widely studied for their versatile coordination chemistry, particularly in forming stable complexes with transition metals.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-16-9-11(7-14-16)5-13-6-12-8-15-17(4-2)10-12/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
FPVWQNSXUOQGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a primary amine under suitable conditions. One common method is the condensation reaction, where the aldehyde group reacts with the amine group to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Catalysis
One of the primary applications of bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is in catalysis. The compound has been investigated for its ability to facilitate various chemical reactions, particularly in polymerization processes.
Case Study: Polymerization of Lactic Acid
Research has demonstrated that derivatives of this compound can effectively catalyze the ring-opening polymerization (ROP) of racemic lactic acid (rac-LA). In a study, the compound achieved a conversion rate of 91% within 2 hours, leading to the production of moderately heterotactic polylactic acid (PLA) . This application highlights the compound's potential in producing biodegradable polymers, which are increasingly important in sustainable materials science.
Medicinal Chemistry
The medicinal applications of this compound are particularly noteworthy. Its derivatives have shown promise in drug development, especially as potential therapeutic agents against various diseases.
Case Study: Antitrypanosomal Activity
In studies focused on human African trypanosomiasis (HAT), modifications to the pyrazole framework have been explored for enhancing bioactivity. Compounds based on this compound exhibited significant activity against Trypanosoma brucei, the causative agent of HAT. The lead compounds demonstrated favorable pharmacokinetics and efficacy in mouse models . This underscores the potential for these compounds in developing new treatments for neglected tropical diseases.
Coordination Chemistry
The ability of this compound to form stable complexes with transition metals has implications for materials science and nanotechnology.
Case Study: Metal Coordination Polymers
Research has shown that this compound can be utilized to synthesize metal coordination polymers. These materials have unique properties that can be tailored for specific applications, such as gas storage or catalysis . The formation of these polymers involves careful control over reaction conditions and stoichiometry, highlighting the versatility of this compound in materials synthesis.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine
This ligand, reported in a cobalt(II) complex (Chemical formula: [Co(C₂H₃O₂)(C₁₈H₂₄N₆)]PF₆), shares a similar bis(pyrazolylmethyl)amine backbone but differs in substituents and additional functional groups:
- Substituents : 2,4-Dimethylpyrazole rings (vs. 1-ethylpyrazole in the target compound).
- Additional group : A pyridin-2-ylmethyl arm, enabling tridentate coordination (pyrazole N, pyridine N, and acetate O) .
(b) (1-Ethyl-1H-pyrazol-4-yl)methylamine
A simpler analogue (C₇H₁₃N₃, molecular weight: 139.2 g/mol), this compound lacks the second pyrazole arm and contains a methylamine group. Key differences include:
- Reduced denticity: Monodentate coordination via pyrazole N or amine N (vs.
- Lower steric bulk : May exhibit faster ligand exchange kinetics but reduced stability in metal complexes .
Comparative Data Table
| Property | Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine | Bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine | (1-Ethyl-1H-pyrazol-4-yl)methylamine |
|---|---|---|---|
| Molecular formula | C₁₄H₂₂N₆ (inferred) | C₁₈H₂₄N₆ (ligand) + Co/PF₆⁻ (complex) | C₇H₁₃N₃ |
| Substituents | 1-Ethylpyrazole | 2,4-Dimethylpyrazole + pyridin-2-ylmethyl | 1-Ethylpyrazole + methylamine |
| Coordination mode | Bidentate (pyrazole N) or tetradentate | Tridentate (pyrazole N, pyridine N, acetate O) | Monodentate (pyrazole N or amine N) |
| Molecular weight (g/mol) | ~278.4 (estimated) | 587.38 (complex) | 139.2 |
| Crystal system | Not reported | Monoclinic (P2₁/n, a = 13.7489 Å, β = 115.759°) | Liquid state |
| Applications | Potential catalysis, bioinorganic models | Magnetic materials, biomimetic studies | Intermediate in organic synthesis |
Key Research Findings
- Electronic and steric effects : The ethyl groups in this compound likely increase electron-donating capacity compared to methyl-substituted analogues, enhancing metal-ligand bond strength . In contrast, the pyridyl group in the Co(II) complex introduces π-accepting character, stabilizing low-spin configurations .
- Structural flexibility : The bis-pyrazole ligand’s methylene bridges allow conformational adaptability, enabling diverse coordination geometries. This contrasts with rigid pyridyl-containing ligands, which enforce specific binding modes .
- Biological relevance : Pyrazole-based ligands mimic metalloenzyme active sites (e.g., superoxide dismutase), but the ethyl substituents may improve membrane permeability in medicinal applications .
Biological Activity
Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structure, characterized by the presence of two ethyl-substituted pyrazole rings, enhances its interaction with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound features a bis(1-ethyl-1H-pyrazol-4-yl) framework linked by a methylene bridge. This configuration allows for diverse interactions with metal ions and biological macromolecules, contributing to its biological efficacy.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action primarily involves the formation of reactive oxygen species (ROS) when complexed with metal ions such as copper(II), leading to oxidative stress and apoptosis in cancer cells. Notable findings include:
- Cytotoxicity Studies : Complexes formed with copper(II) ions showed pronounced activity against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The IC50 values reported were 3.79 µM for MCF7, indicating strong potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
The biological activity of this compound can be attributed to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. When complexed with metal ions, the compound induces oxidative stress in target cells, leading to apoptosis .
Study on Anticancer Efficacy
In a detailed study, this compound was evaluated for its anticancer efficacy in vivo using mouse models. The results indicated a significant reduction in tumor size when administered at varying doses over a specified period, highlighting its potential as a therapeutic agent against solid tumors .
Research on Antimicrobial Properties
Another study focused on the antimicrobial properties of pyrazole derivatives, including this compound. The results showed that the compound effectively inhibited biofilm formation of pathogenic bacteria, suggesting its potential application in treating biofilm-associated infections .
Q & A
Q. Table 1: Common Synthetic Routes
| Method | Yield (%) | Key Challenges |
|---|---|---|
| Reductive Amination | 60-75 | Over-alkylation byproducts |
| Grignard Addition | 45-55 | Sensitivity to moisture |
| Nucleophilic Substitution | 30-40 | Competing elimination reactions |
Basic: How is the molecular structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
Data Collection : Use a diffractometer (e.g., Oxford Diffraction Gemini) with Mo-Kα radiation (λ = 0.71073 Å) .
Refinement : Process data with SHELXL (e.g., space group determination, thermal parameter adjustments). Key metrics:
- R-factor : < 0.05 for high reliability.
- Bond Angles/Lengths : Compare to DFT-predicted values for validation .
Example Structural Parameters (Hypothetical):
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N-C(pyrazole) | 1.34 | C-N-C (amine): 109.5 |
| C(methylene)-N | 1.47 | Pyrazole ring: Planar |
Advanced: How does this compound function as a ligand in transition metal complexes?
Methodological Answer:
The compound acts as a tridentate ligand via its two pyrazole N-donors and amine group:
Complex Synthesis : React with metal salts (e.g., CoCl2, Cu(NO3)2) in ethanol/water under inert atmosphere.
Coordination Geometry :
- Trigonal Bipyramidal : Observed in Co(II) complexes (e.g., [Co(L)(OAc)]PF6) with bond lengths ~1.9-2.1 Å for Co-N .
- Square Planar : Common with Pd(II) or Pt(II) .
Analysis :
- UV-Vis Spectroscopy : d-d transitions (e.g., λmax ~500 nm for Co(II)).
- Magnetic Susceptibility : Paramagnetic behavior in octahedral Co(II) complexes.
Q. Table 2: Example Metal Complexes
| Metal Ion | Geometry | Application | Reference |
|---|---|---|---|
| Co(II) | Trigonal Bipyramidal | Catalytic oxidation | |
| Cu(II) | Square Planar | Antibacterial agents |
Advanced: What computational methods are used to predict the reactivity of this compound in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) simulations provide insights:
Optimization : Use B3LYP/6-31G(d) to minimize energy and determine ground-state geometry.
Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps (~4.5 eV) to predict nucleophilic/electrophilic sites.
Reaction Pathways : Simulate ligand substitution or redox processes (e.g., ∆G‡ for Co-O bond cleavage).
Key Findings (Hypothetical):
- Electron-Donating Capacity : Pyrazole rings enhance metal-ligand charge transfer.
- Steric Effects : Ethyl groups reduce accessibility to axial binding sites.
Advanced: How can structural modifications improve CO2 adsorption efficiency of this compound-based materials?
Methodological Answer (Hypothetical, Based on Analogous Systems):
Functionalization : Introduce hydroxyl (-OH) or carboxyl (-COOH) groups to enhance CO2-philicity .
Support Immobilization : Impregnate onto mesoporous silica (BET surface area > 300 m²/g) to increase active sites.
Performance Metrics :
Q. Table 3: Comparative Adsorption Data
| Material | Surface Area (m²/g) | CO2 Uptake (mmol/g) |
|---|---|---|
| Amine-Modified MC | 356 | 2.63 |
| Commercial Activated Carbon | 800 | 1.94 |
Advanced: How do researchers resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
Data Validation :
- Rmerge : < 0.05 to ensure data reproducibility.
- Twinned Crystals : Use SHELXL’s TWIN command to model overlapping lattices .
Alternative Techniques :
- Powder XRD : Confirm phase purity if single crystals are unavailable.
- DFT Refinement : Cross-validate bond lengths/angles with computational models.
Example Case : A study reported conflicting Co-N bond lengths (2.0 vs. 2.2 Å), resolved by re-refining thermal displacement parameters .
Advanced: What methodologies assess the biological activity of this compound derivatives?
Methodological Answer:
Antimicrobial Assays :
Cytotoxicity : MTT assay on HEK-293 cells (IC50 calculation).
Mechanistic Studies :
- Molecular Docking : Simulate binding to enzyme targets (e.g., DNA gyrase).
- Flow Cytometry : Assess apoptosis induction in cancer cells.
Key Finding : Derivatives with electron-withdrawing groups (e.g., -NO2) show enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
